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Compound of Interest

Compound Name:
5-(4-Bromophenyl)morpholin-3-

one

CAS No.: 1147392-80-0

Cat. No.: B1375565

Get Quote

Executive Summary
5-(4-Bromophenyl)morpholin-3-one (CAS: 1147392-80-0) is a specialized heterocyclic

scaffold used primarily as a chiral building block in peptidomimetic synthesis and diversity-

oriented drug discovery.[1][2] Unlike its regioisomer 4-(4-bromophenyl)morpholin-3-one (a

common intermediate for Factor Xa inhibitors like Rivaroxaban), the 5-substituted isomer

places the aryl group at the chiral center adjacent to the nitrogen atom, offering a distinct vector

for structure-activity relationship (SAR) exploration.

This guide provides a definitive technical analysis of the compound, resolving common isomer

confusion, detailing a robust synthesis protocol from amino acid precursors, and outlining its

utility as a cross-coupling partner.
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Property Specification

CAS Number 1147392-80-0

IUPAC Name 5-(4-bromophenyl)morpholin-3-one

Molecular Formula C₁₀H₁₀BrNO₂

Molecular Weight 256.10 g/mol

SMILES O=C1NC(C2=CC=C(Br)C=C2)COC1

InChI Key KTNHFPRYCCCOQV-UHFFFAOYSA-N

Appearance Off-white to pale yellow solid

Solubility
Soluble in DMSO, DMF, MeOH; sparingly

soluble in water

Critical Regioisomer Distinction
A frequent source of experimental failure is the confusion between the 5-phenyl and 4-phenyl

isomers.

5-Substituted (Target): The phenyl ring is attached to the carbon adjacent to the nitrogen

(C5). This creates a chiral center (often synthesized as the S-enantiomer from L-amino

acids).

4-Substituted (Common): The phenyl ring is attached directly to the nitrogen (N4). This is

achiral at the nitrogen attachment and is the Rivaroxaban scaffold.

TARGET: 5-(4-Bromophenyl)morpholin-3-one
(CAS 1147392-80-0)
Chiral Center at C5

COMMON ISOMER: 4-(4-Bromophenyl)morpholin-3-one
(CAS 634905-12-7)

Rivaroxaban Intermediate

Distinct Regioisomers
DO NOT CONFUSE

Click to download full resolution via product page

Figure 1: Structural distinction between the target 5-isomer and the common 4-isomer.
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Synthesis Protocol
The most reliable synthetic route for 5-aryl-morpholin-3-ones utilizes a "chiral pool" approach

starting from 4-bromophenylglycine or its reduced amino alcohol form. This method preserves

stereochemistry (if starting with enantiopure material) and avoids the harsh conditions required

for styrene oxide ring-opening.

Retrosynthetic Analysis
The morpholinone ring is constructed via a two-step sequence:

N-Acylation: Reaction of the amino alcohol with a haloacetyl halide.

Intramolecular O-Alkylation (Cyclization): Base-mediated displacement of the alkyl halide by

the pendant alcohol.

5-(4-Bromophenyl)morpholin-3-one

N-(2-chloroacetyl)-amino alcohol

Cyclization (Base)

2-amino-2-(4-bromophenyl)ethanol
+ Chloroacetyl Chloride

N-Acylation

Click to download full resolution via product page

Figure 2: Retrosynthetic logic for the 5-substituted scaffold.

Detailed Experimental Procedure
Note: This protocol is adapted from standard methodologies for 5-phenylmorpholin-3-one

synthesis [1, 2].
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Phase 1: Precursor Preparation (If not commercially sourced)
Starting Material: 4-Bromophenylglycine (CAS 27366-72-9)

Reduction: Suspend 4-bromophenylglycine (10 mmol) in dry THF (50 mL).

Activation: Add NaBH₄ (2.5 equiv) and I₂ (1 equiv) slowly at 0°C.

Reflux: Heat to reflux for 18 hours.

Workup: Quench with MeOH, concentrate, and treat with 20% KOH. Extract with DCM to

yield 2-amino-2-(4-bromophenyl)ethanol.

Phase 2: Morpholinone Ring Formation
Reagents: 2-amino-2-(4-bromophenyl)ethanol (1.0 equiv), Chloroacetyl chloride (1.1 equiv),

Biphasic Base (NaOH/DCM) or Et₃N.

Step-by-Step Protocol:

Solvation: Dissolve 2-amino-2-(4-bromophenyl)ethanol (5.0 g, 23.1 mmol) in DCM (50 mL)

and cool to 0°C.

Acylation: Add triethylamine (3.5 mL, 25 mmol) followed by the dropwise addition of

chloroacetyl chloride (1.9 mL, 24 mmol). Stir for 2 hours at RT.

Checkpoint: TLC should show conversion to the linear amide intermediate.

Cyclization:

Method A (Strong Base): Cool the mixture to 0°C. Add Potassium tert-butoxide (KOtBu,

2.5 equiv) in THF slowly. The alkoxide generates the oxyanion which attacks the alkyl

chloride.

Method B (Phase Transfer): Add 50% aq. NaOH (20 mL) and a catalytic amount of TEBA

(Benzyltriethylammonium chloride). Stir vigorously at RT for 4-6 hours.

Workup: Separate phases. Wash the organic layer with 1M HCl (to remove unreacted amine)

and brine. Dry over Na₂SO₄.[3]
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Purification: Recrystallize from EtOAc/Hexanes or purify via flash chromatography (SiO₂, 0-

5% MeOH in DCM).

Yield Expectation: 65-80% overall.

Mechanistic Pathway
The formation of the ring is a classic intramolecular Williamson ether synthesis favored by the

Baldwin Rules (6-exo-tet cyclization).

Amino Alcohol
(Nucleophile)

N-Acylation
(Amide Formation)

+ Cl-CH2-COCl Deprotonation
(Alkoxide Generation)

+ Base (KOtBu) Intramolecular SN2
(Ring Closure)

O- attacks C-Cl

Click to download full resolution via product page

Figure 3: Mechanistic flow of the cyclization reaction.

Applications in Drug Discovery[8]
Diversity-Oriented Synthesis (DOS)
The 4-bromophenyl moiety serves as a versatile handle for downstream functionalization via

Palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: Reaction with aryl boronic acids yields biaryl scaffolds common in

kinase inhibitors.

Buchwald-Hartwig Amination: Conversion of the bromide to an amine allows for the

expansion into urea or sulfonamide linkers.

Peptidomimetics
The 5-substituted morpholin-3-one ring acts as a constrained amino acid isostere. The (S)-

isomer mimics the spatial arrangement of L-amino acids but provides metabolic stability against

proteolytic cleavage.

N-Alkylation
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The lactam nitrogen (N4) remains nucleophilic enough to be alkylated (using NaH/R-X),

allowing the introduction of a second diversity vector to create 4,5-disubstituted morpholinones.

Safety & Handling
Chloroacetyl Chloride: Highly corrosive and a lachrymator. Handle only in a fume hood.

Brominated Compounds: Generally toxic; avoid inhalation of dust.

Storage: Store the final morpholinone in a cool, dry place. It is stable at room temperature

but should be kept away from strong oxidizers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 888484-99-9,3,5-dibromo-1H-pyrazole-4-carbaldehyde-
AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced
R&D chemicals;韶远科技（上海）有限公司 [accelachem.com]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2F10.1021%2Fjo00000a000
https://chemistry.stackexchange.com/questions/124433/reduction-of-amino-acids-to-corresponding-amino-alcohols
https://chemistry.stackexchange.com/questions/124433/reduction-of-amino-acids-to-corresponding-amino-alcohols
https://www.jocpr.com/articles/reduction-of-chiral-amino-acids-based-on-current-method.pdf
https://digitalcommons.usu.edu/cgi/viewcontent.cgi?article=1222&context=honors
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2F10.1021%2Fjo00063a059
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.sciencedirect.com%2Fscience%2Farticle%2Fabs%2Fpii%2FS0960894X1000000X
https://sciensage.info/index.php/JASR/article/download/433/336
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.tdcommons.org%2Fdpubs_series%2F10%2F
https://www.benchchem.com/product/b1375565?utm_src=pdf-custom-synthesis#bc-rfq
https://accelachem.com/cn/productview_goodsid_219337_goodscode_SY203519.html
https://accelachem.com/cn/productview_goodsid_219337_goodscode_SY203519.html
https://accelachem.com/cn/productview_goodsid_219337_goodscode_SY203519.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1375565?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. 880157-45-9,(2-fluoro-4-phenylphenyl)methanamine-AccelaChem|AccelaChemBio|Accela
design, synthesis, manufacture and market advanced R&D chemicals;韶远科技（上海）
有限公司 [accelachem.com]

3. chemistry.stackexchange.com [chemistry.stackexchange.com]

4. jocpr.com [jocpr.com]

5. digitalcommons.usu.edu [digitalcommons.usu.edu]

6. sciensage.info [sciensage.info]

To cite this document: BenchChem. [5-(4-Bromophenyl)morpholin-3-one: Technical
Monograph[1][2][3]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1375565/docs#5-4-bromophenyl-morpholin-3-one-
technical-monograph-1-2-3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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